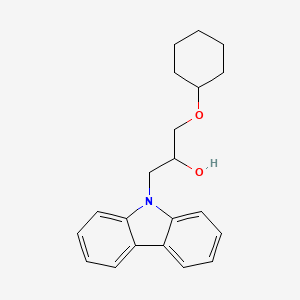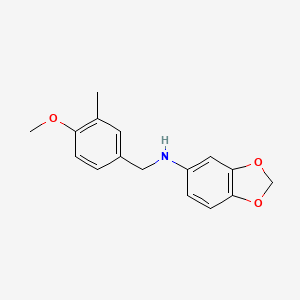
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol, also known as CXCR4 antagonist AMD3100, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用机制
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is a 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonist that works by binding to the 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol receptor and blocking its activation by the chemokine CXCL12. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is involved in several physiological and pathological processes, including hematopoiesis, angiogenesis, and cancer metastasis. By blocking 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol activation, 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol can inhibit these processes and have therapeutic effects.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol has been shown to have several biochemical and physiological effects. In addition to its 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonism, it has been shown to inhibit the activity of several other receptors, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to have anti-inflammatory effects by inhibiting the expression of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of using 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol in lab experiments is its high potency and specificity for 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol. This makes it a useful tool for studying the role of 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol. One area of interest is in the development of more potent and selective 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonists for use in cancer therapy. Another area of interest is in the study of the compound's effects on other receptors and its potential therapeutic applications in other diseases. Additionally, the development of new synthetic methods for the compound and its derivatives may also be an area of future research.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol involves several steps. The first step is the protection of the carbazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the selective reduction of the carbazole ring with lithium aluminum hydride (LiAlH4) to give the corresponding 9H-dihydrocarbazole. The next step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The final step is the reaction of the protected 9H-dihydrocarbazole with cyclohexyl bromide and triethylamine to give the desired product.
科学研究应用
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is a chemokine receptor that is overexpressed in many types of cancer, and its activation promotes tumor growth and metastasis. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonist AMD3100 has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
属性
IUPAC Name |
1-carbazol-9-yl-3-cyclohexyloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-16(15-24-17-8-2-1-3-9-17)14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,16-17,23H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQYNSCFDNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)